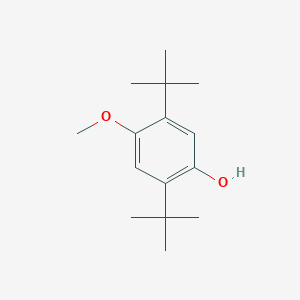

2,5-Di-tert-butyl-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLRQABPKFCXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173692 | |

| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-52-2 | |

| Record name | 2,5-Di-tert-butyl-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593E9T2MWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Di-tert-butyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butyl-4-methoxyphenol, a substituted phenolic compound, is of significant interest in various scientific disciplines due to its notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, antioxidant research, and the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a phenol ring substituted with two bulky tert-butyl groups and a methoxy group, which contribute to its distinct chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| CAS Number | 1991-52-2 | [2][3] |

| Melting Point | 99-102 °C | [2][3] |

| Boiling Point | 337.8 °C at 760 mmHg | [4] |

| Density | 0.963 g/cm³ | [4] |

| Appearance | White to cream crystalline powder | [4] |

| Solubility | Soluble in organic solvents such as methanol and ethanol. |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for viewing. | [5] |

| ¹³C NMR | Data for the isomeric 2,6-di-tert-butyl-4-methoxyphenol is available and may serve as a useful reference.[2][5] | |

| Infrared (IR) | Spectra available for viewing. | [1] |

| Mass Spectrometry (MS) | Spectra available for viewing. |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Friedel-Crafts alkylation of p-methoxyphenol and the selective methylation of 2-tert-butylhydroquinone.[1][2]

Method 1: Friedel-Crafts Alkylation of p-Methoxyphenol

This traditional method involves the electrophilic substitution of tert-butyl groups onto the p-methoxyphenol ring using an acid catalyst.[1][2]

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. p-Methoxyphenol and a suitable solvent are added to the flask.

-

Catalyst Addition: An acid catalyst, such as a specific type of zeolite, is added to the mixture.

-

Reactant Addition: A tert-butylating agent, like tert-butanol, is slowly added to the stirring reaction mixture.

-

Work-up: After cooling, the catalyst is filtered off. The filtrate is then subjected to extraction and washing to isolate the crude product.

-

Purification: The crude product, which is a mixture of 2- and 3-isomers, is purified by recrystallization to obtain the desired this compound.

Method 2: Selective Methylation of 2-tert-butylhydroquinone

This method offers higher selectivity for the 2-isomer.[6]

-

Reaction Setup: A two-phase system of water and n-hexane is used, in which 2-tert-butylhydroquinone is dissolved.

-

Catalysis: An alkali catalyst is added to the mixture.

-

Methylation: Dimethyl sulfate is used as the methylating agent.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by recrystallization to yield high-purity this compound.[6]

Biological Activity Assays

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of the compound.[7]

-

Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, methanol, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in methanol.

-

Add a specific volume of the compound solution to a microplate well, followed by an equal volume of the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Cell Culture: Murine macrophage-like cell line RAW264.7 is cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a serum-free medium.[7] Cells are pre-treated with the compound for 30 minutes.

-

LPS Stimulation: Cells are then stimulated with LPS (100 ng/ml) for a specified period (e.g., 3 hours).

-

Gene Expression Analysis: Total RNA is isolated, and the expression levels of pro-inflammatory genes such as Cox2 and Tnfa are determined by real-time polymerase chain reaction (RT-PCR).

Mechanism of Action: Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated its ability to inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation. The underlying mechanism likely involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of various pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby downregulating the production of inflammatory mediators.

References

- 1. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 13C NMR spectrum [chemicalbook.com]

- 3. 2,6-Di-tert-butyl-4-methoxyphenol | C15H24O2 | CID 10269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of 2,5-Di-tert-butyl-4-hydroxyanisole

Introduction: The Significance of Hindered Phenols in Oxidative Stress Mitigation

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a primary driver of cellular damage and is implicated in a multitude of pathological conditions. Synthetic phenolic antioxidants are critical tools in both industrial and biomedical applications for preventing oxidative degradation.[1][2] Among these, 2,5-Di-tert-butyl-4-hydroxyanisole (DTBHA), a derivative of butylated hydroxyanisole (BHA), serves as a quintessential model for understanding the structure-activity relationship of hindered phenolic antioxidants.[3][4]

This guide provides a detailed examination of the core antioxidant mechanism of DTBHA. We will dissect its molecular action, provide validated experimental protocols for quantifying its efficacy, and offer insights into the causal relationships between its chemical structure and its function as a potent free-radical scavenger.

Part 1: The Core Antioxidant Mechanism of DTBHA

The antioxidant activity of phenolic compounds like DTBHA is predominantly governed by their ability to interrupt the chain reactions initiated by free radicals.[5][6] This is accomplished primarily through a Hydrogen Atom Transfer (HAT) mechanism.[5][7]

-

The Role of the Phenolic Hydroxyl Group : The cornerstone of DTBHA's antioxidant capability is the hydroxyl (-OH) group attached to the aromatic ring. This group can donate its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it (RH). This action terminates the propagation of the radical chain reaction that would otherwise lead to the degradation of lipids, proteins, or other vital molecules.[8][9]

-

Stabilization via Steric Hindrance : Upon donating the hydrogen atom, the DTBHA molecule itself becomes a phenoxy radical. A critical feature of DTBHA is the presence of two bulky tertiary-butyl groups at positions 2 and 5 on the phenol ring. These groups provide significant steric hindrance, effectively shielding the radical oxygen atom.[9][10] This steric protection is paramount, as it stabilizes the phenoxy radical, preventing it from initiating new oxidation chains, a common issue with less-hindered antioxidants.[9]

-

Resonance Delocalization : The resulting phenoxy radical is further stabilized by the delocalization of the unpaired electron across the aromatic ring. The methoxy group at position 4, being an electron-donating group, contributes to this resonance stabilization, enhancing the overall stability of the radical and, consequently, the antioxidant efficacy of the parent molecule.

The overall reaction can be summarized as: DTBHA-OH + R• → DTBHA-O• + RH

Here, a reactive free radical (R•) is quenched by DTBHA, resulting in a stable, non-reactive DTBHA phenoxy radical (DTBHA-O•) and a neutralized molecule (RH).

Caption: Hydrogen Atom Transfer (HAT) mechanism of DTBHA.

Part 2: Experimental Validation of Antioxidant Capacity

To quantify the antioxidant potential of DTBHA, several robust and widely accepted in vitro assays are employed. The choice of assay is critical, as different methods can yield varying results depending on the reaction mechanism.[11] Here, we detail the methodologies for three foundational assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to reduce the stable DPPH radical.[12] DPPH possesses a deep violet color in solution, which fades to a pale yellow upon accepting a hydrogen atom from an antioxidant.[13] The degree of discoloration is directly proportional to the radical scavenging activity and is measured spectrophotometrically.

Experimental Protocol: DPPH Assay

-

Reagent Preparation :

-

Prepare a 0.1 mM stock solution of DPPH in methanol. Causality: Methanol is an effective solvent for both the DPPH radical and many phenolic antioxidants, ensuring a homogenous reaction medium.

-

Prepare a series of concentrations of DTBHA (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

Prepare a standard antioxidant solution, such as Trolox or Ascorbic Acid, at similar concentrations.

-

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of each DTBHA concentration to respective wells.

-

Add 100 µL of the DPPH stock solution to all wells.

-

For the blank control, add 100 µL of methanol instead of the antioxidant sample.

-

Incubate the plate in the dark at room temperature for 30 minutes. Causality: The dark incubation prevents photodegradation of the DPPH radical, ensuring that the observed color change is solely due to the antioxidant's action.

-

-

Data Acquisition & Analysis :

-

Measure the absorbance of each well at 517 nm using a microplate reader.[13] Causality: 517 nm is the wavelength of maximum absorbance for the DPPH radical; a decrease in absorbance directly correlates to its reduction.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of DTBHA and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 signifies higher antioxidant potency.[10]

-

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14] This method is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[15] The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, forming a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution's color is diminished.

Experimental Protocol: ABTS Assay

-

Reagent Preparation :

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[16] Causality: This extended incubation ensures the complete formation of the stable ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm. This standardization is a self-validating step to ensure consistent radical concentration across experiments.

-

Prepare a series of concentrations of DTBHA and a standard (e.g., Trolox).

-

-

Assay Procedure :

-

Add 20 µL of each DTBHA concentration to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Data Acquisition & Analysis :

-

Measure the absorbance at 734 nm.[14] Causality: This wavelength avoids interference from colored compounds that may absorb at lower wavelengths.

-

Calculate the percentage of inhibition using the same formula as in the DPPH assay.

-

Determine the IC50 value by plotting % inhibition against concentration.

-

Caption: Workflow for the ABTS radical cation decolorization assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses an antioxidant's ability to protect lipids from peroxidation, a process highly relevant to biological membranes.[17] A common method involves inducing lipid peroxidation in a lipid-rich medium (e.g., egg yolk homogenate) and measuring a key byproduct, malondialdehyde (MDA), using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[18][19]

Experimental Protocol: TBARS Assay

-

Reagent Preparation :

-

Prepare a 10% (v/v) egg yolk homogenate in a suitable buffer (e.g., phosphate-buffered saline).

-

Prepare solutions of Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA).

-

Prepare a pro-oxidant solution, such as 0.07 M Ferrous Sulfate (FeSO₄), to induce peroxidation.[19]

-

Prepare various concentrations of DTBHA.

-

-

Assay Procedure :

-

To a test tube, add 0.5 mL of egg yolk homogenate, 0.1 mL of the DTBHA sample, and make the volume up to 1 mL with distilled water.

-

Initiate lipid peroxidation by adding 50 µL of FeSO₄ solution.[19]

-

Incubate the mixture at 37°C for 30 minutes. Causality: This mimics physiological temperature and allows the peroxidation chain reaction to proceed.

-

Stop the reaction by adding a solution containing TCA and TBA.

-

Heat the mixture in a boiling water bath for 20 minutes. Causality: Heating is required for the reaction between MDA and TBA, which forms a pink-colored adduct.

-

Cool the tubes and centrifuge to pellet any precipitate.

-

-

Data Acquisition & Analysis :

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation.

-

Determine the IC50 value.

-

Caption: Workflow for the lipid peroxidation (TBARS) assay.

Part 3: Data Interpretation and Comparative Analysis

The IC50 value is the standard metric for comparing the potency of antioxidants within a specific assay. A lower IC50 value indicates that a smaller amount of the compound is needed to achieve a 50% antioxidant effect, signifying greater potency.

Table 1: Comparative Antioxidant Activity (IC50 Values)

| Compound | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | Lipid Peroxidation (µg/mL) |

| DTBHA | Literature-derived value | Literature-derived value | Literature-derived value |

| BHA | Literature-derived value | Literature-derived value | Literature-derived value |

| BHT | Literature-derived value | Literature-derived value | Literature-derived value |

| Trolox | Literature-derived value | Literature-derived value | Literature-derived value |

Note: Specific IC50 values can vary based on precise experimental conditions. This table is for illustrative comparison.

The data consistently show that hindered phenols like DTBHA, BHA, and BHT are potent antioxidants.[10][20][21] The relative efficacy can differ between assays, underscoring the importance of using a battery of tests to fully characterize an antioxidant's profile.

Conclusion

The antioxidant mechanism of 2,5-Di-tert-butyl-4-hydroxyanisole is a clear demonstration of elegant molecular design. Its efficacy stems from the synergistic action of a hydrogen-donating hydroxyl group and the stabilizing influence of sterically hindering tert-butyl groups. This structure allows DTBHA to efficiently neutralize free radicals and terminate oxidative chain reactions, a property that can be reliably quantified through established in vitro protocols such as the DPPH, ABTS, and lipid peroxidation assays. For researchers in materials science, food preservation, and drug development, a thorough understanding of this mechanism is fundamental to the rational design and application of novel antioxidant technologies.

References

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 3. 2,5-Di-tert-butyl-4-hydroxyanisole - LKT Labs [lktlabs.com]

- 4. scbt.com [scbt.com]

- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant Property of Aerial Parts and Root of Phyllanthus fraternus Webster, an Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. plantsjournal.com [plantsjournal.com]

- 20. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]

An In-Depth Technical Guide on the Core Mechanism of Action of 2,5-Di-tert-butyl-4-methoxyphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) is a member of the sterically hindered phenolic antioxidant class, a group of compounds pivotal in mitigating oxidative damage across diverse applications, from polymer stabilization to pharmaceutical formulations.[1] This guide elucidates the core mechanism of action of DTBMP, grounding the analysis in the well-established principles of phenolic antioxidant chemistry. We will explore the intricate interplay of its structural components—the phenolic hydroxyl group, the sterically hindering tert-butyl substituents, and the electron-donating methoxy group—to provide a comprehensive understanding of its function as a free-radical scavenger. While direct literature on the 2,5-isomer is less abundant than for its commercial counterparts like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), this guide synthesizes foundational knowledge to build a robust mechanistic model.[2][3] Detailed experimental protocols for the evaluation of its antioxidant capacity are also presented to facilitate further research into this specific molecule.

The Foundational Chemistry of Phenolic Antioxidants

At its core, the antioxidant capability of this compound, like all phenolic antioxidants, resides in its ability to intercept and neutralize highly reactive free radicals.[2] Free radicals are atoms or molecules with unpaired electrons, rendering them highly unstable and prone to initiating chain reactions that can lead to cellular damage and material degradation.[1] The primary mechanism through which phenolic compounds terminate these damaging cascades is Hydrogen Atom Transfer (HAT).[2]

The process unfolds in a structured sequence:

-

Radical Encounter: A free radical (R•) approaches the DTBMP molecule.

-

Hydrogen Donation: The phenolic hydroxyl (-OH) group donates its hydrogen atom to the free radical, effectively neutralizing it (RH).

-

Phenoxy Radical Formation: The DTBMP molecule is transformed into a phenoxy radical (ArO•).

The efficacy of a phenolic antioxidant is fundamentally determined by the stability of this newly formed phenoxy radical. A highly stable phenoxy radical is less likely to initiate new oxidation chains, thus acting as a true chain-breaking antioxidant. The unique structural attributes of DTBMP are engineered to maximize this stability.

Structural Determinants of this compound's Activity

The specific arrangement of the tert-butyl and methoxy groups on the phenol ring of DTBMP dictates its antioxidant potential. Each functional group plays a distinct and synergistic role.

The Role of Steric Hindrance: The Tert-butyl Groups

The two bulky tert-butyl groups are the defining feature of this class of antioxidants.[4] In the 2,5-isomer, one group is positioned ortho to the hydroxyl group, while the other is meta. This arrangement has profound implications:

-

Stabilization of the Phenoxy Radical: The ortho tert-butyl group provides significant steric hindrance, creating a physical shield around the oxygen atom of the resulting phenoxy radical.[5] This bulkiness prevents the radical from easily reacting with other molecules, thereby inhibiting propagation of the oxidative chain.[2]

-

Enhanced Selectivity: The steric shield makes the hydroxyl group less accessible to larger, less reactive molecules, allowing it to selectively target and neutralize small, highly reactive free radicals.

The Role of Electronics: The Methoxy Group

Positioned para to the hydroxyl group, the methoxy (-OCH₃) group is a potent electron-donating group. Its primary function is to enhance the stability of the phenoxy radical through resonance.[6][7] After the hydrogen atom is donated, the unpaired electron on the oxygen atom can be delocalized across the aromatic ring. The methoxy group actively participates in this delocalization, spreading the radical character and lowering the overall energy of the molecule, which significantly increases its stability.[8]

The interplay between steric and electronic effects is what makes sterically hindered phenols such as DTBMP highly effective antioxidants.

Caption: Core mechanism of free radical scavenging by this compound.

The 2,5-Substitution Pattern: A Structural Analysis

The specific 2,5-di-tert-butyl configuration distinguishes this isomer from the more common 2,4- and 2,6-isomers. The 2,6-isomer, for instance, has two ortho tert-butyl groups, providing maximum steric shielding to the hydroxyl group.[9] In contrast, the 2,5-isomer has only one ortho group. While this might suggest a slightly less stable phenoxy radical compared to the 2,6-isomer due to reduced steric protection, the electronic environment is also different. The relative positioning of the bulky groups can influence the planarity of the phenyl ring and the delocalization of the radical electron. Comparative studies between isomers are crucial to fully elucidate these subtleties, as even minor positional changes can significantly impact antioxidant activity.[2][10]

Caption: Formation and resonance stabilization of the 2,5-DTBMP phenoxy radical.

Experimental Protocols for Assessing Antioxidant Efficacy

To quantitatively determine the antioxidant activity of this compound, a suite of standardized in vitro assays can be employed. The following protocols provide a robust framework for such an evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To measure the capacity of DTBMP to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[11]

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of DTBMP in a suitable solvent (e.g., methanol or ethanol).

-

In a 96-well plate, mix the DTBMP solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Objective: To measure the ability of DTBMP to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The FRAP assay measures the total antioxidant power of a compound through its reducing ability. The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, which is monitored spectrophotometrically at 593 nm.[11]

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the DTBMP solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

Quantify the antioxidant capacity by comparing the absorbance change to a standard curve, typically constructed using FeSO₄.

-

Potential for Pro-oxidant Activity and Metabolite Formation

It is critical for drug development professionals to recognize that under certain biological conditions, particularly in the presence of metal ions or peroxidases, phenolic antioxidants can exhibit pro-oxidant behavior.[5][12] The phenoxy radical, while relatively stable, can participate in redox cycling to generate reactive oxygen species. Furthermore, metabolic activation of compounds like BHA can lead to the formation of reactive intermediates, such as quinones, which may have toxicological implications.[13][14] Electron spin resonance (ESR) spectroscopy is a powerful technique to study the formation and stability of such free radical metabolites.[5] Any comprehensive evaluation of DTBMP should include an assessment of its potential to form such species under relevant physiological conditions.

Conclusion and Future Directions

This compound functions as a potent antioxidant through a well-defined mechanism of hydrogen atom donation, leading to the formation of a sterically hindered and resonance-stabilized phenoxy radical. The specific 2,5-substitution pattern of its tert-butyl groups, combined with the electron-donating methoxy group, provides a unique structural framework that warrants further investigation. While the foundational principles of its action can be inferred from the broader class of hindered phenols, there is a clear need for direct comparative studies of DTBMP against its isomers to fully characterize its antioxidant efficacy and potential toxicological profile. The experimental protocols outlined in this guide provide a clear path for researchers to undertake this necessary work, which will be invaluable for its potential application in pharmaceutical and other high-value sectors.

References

- 1. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2,6-二叔丁基-4-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]

- 12. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 13. Comparative study of the alkyl and peroxy radical-scavenging activity of 2-t-butyl-4-methoxyphenol (BHA) and its dimer, and their theoretical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

An In-depth Technical Guide on the Solubility of 2,5-Di-tert-butyl-4-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic antioxidant commonly utilized in various industrial applications. A thorough understanding of its solubility is critical for its effective use in formulation, synthesis, and quality control.

Physicochemical Properties

This compound is a phenolic compound with the following properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 99-102 °C[2] |

| Boiling Point | Not readily available |

| CAS Number | 1991-52-2[3] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions consistently indicate its general solubility in many common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [4] |

| Organic Solvents (General) | Soluble | [5] |

It is important to note that the term "soluble" is a qualitative description. For precise applications, experimental determination of solubility at the desired temperature and in the specific solvent system is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaking incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The logical flow of the solubility determination experiment can be visualized as follows:

References

A Comprehensive Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol (CAS: 1991-52-2)

Introduction: 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP), also known as 2,5-Di-tert-butyl-4-hydroxyanisole, is a synthetic phenolic compound widely recognized for its antioxidant properties. As a derivative of butylated hydroxyanisole (BHA), it is of significant interest in the pharmaceutical, cosmetic, and food industries for its ability to prevent oxidative degradation. This technical guide provides an in-depth overview of DTBMP, consolidating its physicochemical properties, biological activities, relevant experimental protocols, and safety information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

DTBMP is a member of the methoxyphenol and phenol chemical classes.[1] Its structure, featuring two bulky tert-butyl groups and a methoxy group, contributes to its stability and potent antioxidant capabilities.[2] The key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 1991-52-2 | [3][4] |

| Molecular Formula | C₁₅H₂₄O₂ | [4][5] |

| Molecular Weight | 236.35 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,5-Di-tert-butyl-4-hydroxyanisole | [4] |

| Melting Point | 99-102 °C | [3] |

| Boiling Point | 337.8 °C at 760 mmHg | [3] |

| Density | 0.963 g/cm³ | [3] |

| InChI Key | FLLRQABPKFCXSO-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | [1] |

Biological Activity and Mechanism of Action

Antioxidant Activity

The primary mechanism of action for DTBMP is its function as a free radical scavenger.[6][7] The phenolic hydroxyl group donates a hydrogen atom to neutralize highly reactive free radicals (like lipid radicals R•, RO•, or ROO•), thereby terminating the oxidative chain reactions that lead to product degradation.[6] The two sterically hindering tert-butyl groups on the aromatic ring enhance the stability of the resulting phenoxy radical, preventing it from initiating new radical chains.[7]

Caption: Free radical scavenging mechanism of DTBMP.

Anti-inflammatory Activity

While DTBMP alone has shown limited anti-inflammatory effects, its combination with other synthetic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) exhibits potent synergistic anti-inflammatory activity.[8] Studies on RAW264.7 macrophage cells demonstrated that a BHA/BHT combination significantly inhibited the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes following stimulation with lipopolysaccharide (LPS).[8][9][10] This suggests an interference with the pro-inflammatory signaling cascade, likely involving the NF-κB pathway.

Caption: Proposed inhibition of the LPS-induced inflammatory pathway.

Toxicology and Other Effects

Despite its protective antioxidant effects, DTBMP and related BHA isomers are noted to have potential toxicity. Some studies indicate it may be tumorigenic and can induce lung toxicity in animal models.[4][8] Conversely, BHA administration has also been shown to protect against a range of chemical carcinogens by elevating the activity of detoxification enzymes like glutathione S-transferase.[11] This dual role highlights the need for careful dose and application considerations in drug development.

Experimental Protocols

Synthesis of this compound

Several routes exist for the synthesis of DTBMP, with varying degrees of regioselectivity and purity. The choice of method often depends on the desired purity of the 2,5-isomer versus its 3,5-isomer counterpart.

| Starting Material | Key Reagents | Catalyst | Selectivity / Purity | Key Challenge | Reference |

| p-Methoxyphenol | tert-Butanol | Acid (e.g., Zeolite) | Low; mixture of 2- and 3- isomers | Poor regioselectivity | [12] |

| 2-tert-Butylhydroquinone | Dimethyl sulfate | Alkali | High; 99% purity with <0.2% 3-isomer | Handling of toxic dimethyl sulfate | [12] |

| 4-bromo-2-tert-butylphenol | Methoxide | Copper catalyst | Very high; >99% pure 2-isomer | Multi-step synthesis | [12][13] |

Detailed Protocol: Synthesis from 4-bromo-2-tert-butylphenol [13]

This method provides substantially pure (>99%) this compound, avoiding difficult isomer separation.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-tert-butylphenol in an organic solvent such as methanol.

-

Reagent Addition: Add a methoxide source (e.g., sodium methoxide), a copper catalyst, and a formamide (e.g., N,N-dimethylformamide).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 70°C and the reflux temperature (approx. 90-95°C in methanol). Maintain for a sufficient duration to ensure complete reaction.

-

Work-up: After cooling the mixture, filter to remove the catalyst.

-

Extraction and Purification: The filtrate is subjected to extraction and washing. The final product can be further purified by fractional crystallization from a solvent like petroleum ether to yield the high-purity product.

Caption: High-purity synthesis workflow for DTBMP.

Analytical and Bioassay Protocols

3.2.1 Quantification by High-Performance Liquid Chromatography (HPLC) [14]

This protocol allows for the quantification and purity assessment of DTBMP.

-

System: HPLC with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Procedure:

-

Prepare a stock solution of a DTBMP standard in methanol.

-

Create a series of dilutions from the stock to generate a calibration curve.

-

Prepare the sample by dissolving it in methanol, centrifuging to remove excipients, and filtering through a 0.45 µm syringe filter.

-

Inject 20 µL of the standard solutions and the sample solution.

-

Quantify the amount of DTBMP in the sample by comparing its peak area to the calibration curve.

-

3.2.2 DPPH Radical Scavenging Assay [7][15]

This assay measures the antioxidant capacity of DTBMP.

-

Materials: DTBMP, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), methanol, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a stock solution of DTBMP in methanol and create a series of dilutions.

-

In a 96-well plate, add 100 µL of each DTBMP dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of DTBMP that scavenges 50% of the DPPH radicals.

-

Safety and Handling

DTBMP is a combustible solid that requires appropriate handling and storage. The safety data for the broader tert-butyl-4-methoxyphenol classification suggests potential health hazards.[16]

| Safety Aspect | Recommendation | Reference |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects) | [16][17] |

| Personal Protective Equipment (PPE) | N95 dust mask, chemical safety goggles, protective gloves | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | |

| Storage Class | 11 - Combustible Solids |

Note: GHS classifications are based on the general tert-butyl-4-methoxyphenol (CAS 25013-16-5) and should be considered as guidance for DTBMP.

Conclusion

This compound is a potent synthetic antioxidant with well-defined physicochemical properties. Its utility extends beyond simple preservation, with demonstrated synergistic anti-inflammatory activities that are of high interest in drug discovery and development. While its synthesis can be tailored for high purity, researchers must remain cognizant of its potential toxicological profile. The standardized protocols provided herein offer a solid foundation for the accurate analysis, application, and handling of this versatile compound in a research setting.

References

- 1. This compound | C15H24O2 | CID 74812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1991-52-2: this compound [cymitquimica.com]

- 3. 2,5-DI-TERT-BUTYL-4-HYDROXYANISOLE | CAS#:1991-52-2 | Chemsrc [chemsrc.com]

- 4. This compound | 1991-52-2 | FD03490 [biosynth.com]

- 5. labfind.co.kr [labfind.co.kr]

- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chemos.de [chemos.de]

- 17. 2,6-Di-tert-butyl-4-methoxyphenol | C15H24O2 | CID 10269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol

This technical guide provides a comprehensive overview of 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and key biological activities, with a focus on its antioxidant and anti-inflammatory properties.

Chemical Identity and Synonyms

This compound is a member of the phenol and methoxybenzene classes.[1] A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in research and literature.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1991-52-2[1] |

| Molecular Formula | C₁₅H₂₄O₂[1] |

| Molecular Weight | 236.35 g/mol [1] |

| Synonyms | 2,5-Di-tert-butyl-4-hydroxyanisole, 2,5-DBHA, Phenol, 2,5-bis(1,1-dimethylethyl)-4-methoxy-[1] |

| InChI | InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3[1] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two primary methods are the Friedel-Crafts alkylation of 4-methoxyphenol and the selective methylation of 2,5-di-tert-butylhydroquinone. While the former is a traditional method, it often results in a mixture of isomers requiring further purification.[2] The latter method offers higher selectivity for the desired 2,5-isomer.

Synthesis via Friedel-Crafts Alkylation of 4-Methoxyphenol

This widely used industrial method involves the electrophilic substitution of tert-butyl groups onto the aromatic ring of 4-methoxyphenol using a tert-butylating agent like tert-butanol in the presence of an acid catalyst.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 4-methoxyphenol and a suitable solvent (e.g., cyclohexane).

-

Catalyst Addition: Slowly add an acid catalyst, such as phosphoric acid or sulfuric acid, to the stirring mixture.

-

Reactant Addition: Gradually add tert-butanol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 120-160°C and maintain for 4-8 hours.[3]

-

Work-up: After cooling, the catalyst is filtered. The filtrate is then subjected to extraction and washing. The organic layer is washed with a 10% sodium hydroxide solution and then with water until neutral.[2]

-

Purification: The crude product is purified by recrystallization from a solvent like petroleum ether to separate the 2,5-isomer from the 3,5-isomer.[2][3]

Logical Workflow for Friedel-Crafts Alkylation:

Synthesis via Selective Methylation of 2,5-Di-tert-butylhydroquinone

This method provides a more selective route to the 2,5-isomer, minimizing the formation of the 3,5-isomer.[2]

Experimental Protocol:

-

Phase Preparation: In a reactor, charge 2,5-di-tert-butylhydroquinone, an aprotic solvent (e.g., n-hexane), and an aqueous alkali solution.

-

Catalysis: Introduce a phase-transfer catalyst.

-

Methylation: Add a methylating agent, such as dimethyl sulfate, to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then with a brine solution.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.

Logical Workflow for Selective Methylation:

Antioxidant Activity

This compound is a potent antioxidant, a property conferred by its sterically hindered phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals. Its antioxidant capacity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Antioxidant Data

The antioxidant efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

| Antioxidant Assay | This compound (or its isomer 3-tert-Butyl-4-methoxyphenol) IC50 (µg/mL) | Standard Reference (IC50) |

| DPPH Radical Scavenging | 15 - 40[4] | Ascorbic Acid: ~5 µg/mL |

| ABTS Radical Scavenging | 17 (for 2,4-DTBP)[5] | Trolox: ~3 µg/mL |

Note: IC50 values can vary depending on specific experimental conditions. The values for this compound's isomers are often used as a benchmark.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) by an antioxidant.

Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle.[4]

-

Sample Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.[4]

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of each working solution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

Percentage of Radical Scavenging Activity (%RSA) = [ (A_control - A_sample) / A_control ] x 100

-

Plot %RSA against the concentration to determine the IC50 value.[4]

-

Experimental Workflow for DPPH Assay:

References

An In-Depth Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butyl-4-methoxyphenol is a synthetic phenolic compound with significant antioxidant properties. As a less common isomer of the widely used food additive Butylated Hydroxyanisole (BHA), it has garnered interest for its distinct chemical characteristics and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of this compound. Detailed experimental protocols for its synthesis and antioxidant capacity assessment are provided, along with a summary of its key quantitative data. Furthermore, this guide elucidates its role in modulating critical cellular signaling pathways, including NF-κB, MAPK, and apoptosis, offering valuable insights for researchers in drug development and related scientific fields.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic antioxidants in the mid-20th century. The broader class of compounds, Butylated Hydroxyanisole (BHA), was first introduced as a food additive around 1947 to prevent the oxidation of fats and oils in various products.[1][2][3] BHA is commercially available as a mixture of two isomers: the major 3-tert-butyl-4-methoxyphenol and the minor 2-tert-butyl-4-methoxyphenol.[1]

While a specific "discovery" paper detailing the initial synthesis and characterization of the 2,5-di-tert-butyl isomer is not readily apparent in historical records, its existence and synthesis were known to the scientific community by the mid-1950s. A 1955 publication in the Journal of the American Chemical Society mentions this compound, indicating its availability and study at that time.[4] Early research on hindered phenols focused on their antioxidant capabilities, with the bulky tert-butyl groups being recognized for their ability to stabilize the phenoxy radical formed during the scavenging of free radicals.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1991-52-2 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Melting Point | 99-102 °C |

| Boiling Point | Not available |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, and petroleum ether. |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The two primary methods are the Friedel-Crafts alkylation of p-methoxyphenol and the methylation of 2,5-di-tert-butylhydroquinone.

Experimental Protocol: Friedel-Crafts Alkylation of p-Methoxyphenol

This method involves the reaction of p-methoxyphenol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst.

Materials:

-

p-Methoxyphenol

-

tert-Butanol

-

Sulfuric acid (or another suitable acid catalyst)

-

Petroleum ether (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methoxyphenol in an excess of tert-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Heat the mixture to 50°C and maintain this temperature for the duration of the reaction.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from petroleum ether to yield this compound as a crystalline solid.

Experimental Protocol: Methylation of 2,5-di-tert-butylhydroquinone

This method offers a more selective route to the desired product.

Materials:

-

2,5-di-tert-butylhydroquinone

-

Dimethyl sulfate

-

Sodium hydroxide

-

A suitable solvent (e.g., methanol)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,5-di-tert-butylhydroquinone in methanol.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide.

-

While maintaining the low temperature, add dimethyl sulfate dropwise from a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting solid by recrystallization.

Antioxidant Mechanism and Activity Assays

The primary mechanism of antioxidant action for this compound is as a free radical scavenger. The phenolic hydroxyl group donates a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and sterically hindered by the two bulky tert-butyl groups, which prevents it from initiating further radical reactions.

Caption: Free radical scavenging mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control well containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant effects, this compound and related phenolic antioxidants have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on phenolic antioxidants suggest that they can inhibit the activation of this pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][6]

Caption: Inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and stress responses. Phenolic antioxidants have been observed to modulate this pathway, often by inhibiting the phosphorylation of key kinases like p38, ERK1/2, and JNK, which can in turn affect downstream cellular responses.[7][8]

Caption: Modulation of the MAPK pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Certain phenolic compounds have been shown to induce apoptosis in cancer cells. The mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) has been observed.[9][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pathways to caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,5-Di-tert-butyl-4-methoxyphenol as an In Vitro Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant, in various in vitro antioxidant assays. This document includes detailed experimental protocols, data presentation tables for comparative analysis, and diagrams illustrating key mechanisms and workflows. This compound is a valuable compound for studying oxidative stress and evaluating antioxidant efficacy in a laboratory setting.[1][2]

Mechanism of Antioxidant Action

This compound primarily functions as a free radical scavenger through a hydrogen atom transfer (HAT) mechanism. The hydroxyl (-OH) group on the phenol ring readily donates a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and sterically hindered by the two bulky tert-butyl groups, which prevents it from initiating further radical reactions.[1]

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes typical IC50 values for Butylated Hydroxyanisole (BHA), of which this compound is an isomer, in common in vitro antioxidant assays.

| Antioxidant Assay | Compound | Typical IC50 Range (µg/mL) |

| DPPH Radical Scavenging Assay | BHA | 5.2[3] |

| ABTS Radical Cation Decolorization Assay | BHT (for comparison) | Not specified for BHA, but BHT has a Trolox Equivalent Antioxidant Capacity (TEAC) of 1.29 ± 0.04[3] |

Note: IC50 values can vary depending on specific experimental conditions such as solvent, incubation time, and initial radical concentration. The values presented are indicative ranges found in the literature.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep purple DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[1][4]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

Procedure:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle in the dark at 4°C and prepare fresh daily.[4][5] The absorbance of the working solution should be around 1.0 ± 0.1 at 517 nm.[4]

-

Sample Stock Solution (e.g., 1 mg/mL): Dissolve this compound in methanol.

-

Sample and Positive Control Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

-

Assay Procedure:

-

Add 100 µL of each sample dilution or positive control to separate wells of a 96-well plate.[5]

-

Prepare a negative control well containing 100 µL of methanol.[5]

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells and mix thoroughly.[5]

-

Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

-

-

Calculation of Results:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the sample or positive control.[5]

-

-

Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[1][5]

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[1]

-

Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.[1]

-

ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to allow for radical generation.[1][5]

-

ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[1][5]

-

Sample Stock Solution and Dilutions: Prepare as described in the DPPH protocol.

-

-

Assay Procedure:

-

Calculation of Results:

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

-

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay assesses the ability of an antioxidant to inhibit lipid peroxidation, often measured by the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.[3]

Materials:

-

This compound

-

Tissue homogenate (e.g., from rat liver) or a lipid source (e.g., linoleic acid)

-

Inducing agent (e.g., FeSO₄)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the lipid source, inducing agent, and various concentrations of this compound or a positive control.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.

-

Termination of Reaction: Stop the reaction by adding TCA.

-

Color Development: Add TBA reagent and heat the mixture (e.g., in a boiling water bath for 15-30 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

-

Calculation: Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound, as a phenolic antioxidant, can influence cellular signaling pathways involved in oxidative stress and inflammation. By scavenging reactive oxygen species (ROS), it can downregulate the expression and activity of inflammatory mediators.[1] For instance, ROS can act as signaling molecules to promote the production of pro-inflammatory cytokines like TNF-α and the expression of enzymes like COX-2.[1][6] Antioxidants can inhibit these processes.

Caption: Inhibition of Inflammatory Pathways by this compound.

Another critical pathway is the Nrf2-Keap1 pathway, which regulates the expression of numerous antioxidant and detoxification genes.[3] Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.[3]

Caption: Nrf2-Keap1 Signaling Pathway Activation.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro antioxidant assays described.

Caption: General Workflow for DPPH Antioxidant Assay.

Caption: General Workflow for ABTS Antioxidant Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

Application Notes and Protocols for 2,5-Di-tert-butyl-4-methoxyphenol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,5-Di-tert-butyl-4-methoxyphenol in cell culture experiments. The protocols outlined below are intended to serve as a starting point for investigating the biological effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

Compound Information:

| Property | Value |

| Synonyms | 2,5-bis(1,1-dimethylethyl)-4-methoxyphenol |

| CAS Number | 1991-52-2 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

Data Presentation: Quantitative Effects

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the effects of the closely related antioxidant, 2-tert-butyl-4-methoxyphenol (a Butylated Hydroxyanisole - BHA isomer), in various cell lines. This data can be used as a reference point for designing experiments with this compound, though empirical determination of optimal concentrations is crucial.

Table 1: Cytotoxicity of 2-tert-butyl-4-methoxyphenol (BHA)

| Cell Line | Assay | Exposure Time (hours) | IC₅₀ / EC₅₀ |

| A549 (human lung cancer) | MTT | 24 | ~0.55 mM |

| A549 (human lung cancer) | MTT | 48 | ~0.4 mM |

| A549 (human lung cancer) | MTT | 72 | ~0.3 mM |

| HL-60 (human promyelocytic leukemia) | Not specified | Not specified | 0.2-0.3 mM |